N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide
Description
N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 2, a nitro group at position 5, and an ethyl-sulfonamide moiety at position 1. This compound belongs to a class of aromatic sulfonamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The nitro group confers electron-withdrawing properties, influencing reactivity and stability, while the ethyl-sulfonamide group may enhance solubility or modulate biological activity. Limited direct data on this compound are publicly available, necessitating comparisons with structurally related analogs for functional insights.
Properties
CAS No. |
79-87-8 |
|---|---|
Molecular Formula |
C14H13ClN2O4S |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-chloro-N-ethyl-5-nitro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-2-16(11-6-4-3-5-7-11)22(20,21)14-10-12(17(18)19)8-9-13(14)15/h3-10H,2H2,1H3 |
InChI Key |
LZQPFRQJBCMKTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with aniline in the presence of a base, followed by the alkylation of the resulting sulfonamide with ethyl iodide . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Reduction: Formation of N-Ethyl-2-chloro-5-aminobenzenesulfoanilide.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes . The chloro group can also participate in nucleophilic substitution reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs include:
- Nitro vs. Amino Groups: The nitro group in this compound enhances electrophilic reactivity compared to the electron-donating amino group in 5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide. This difference likely affects applications, with nitro derivatives being more suited for explosives or reactive intermediates .
Electrochemical Behavior
Evidence from nitroaromatic compounds like TNT and DNT (2,4-dinitrotoluene) highlights the role of nitro groups in redox activity. Electrochemical sensors detect TNT at −0.62 V and DNT at −0.77 V (vs. Ag/AgCl) .
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